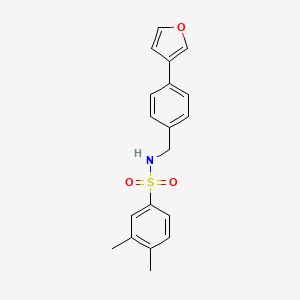

N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide

Description

N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzyl group substituted with a furan-3-yl moiety at the para position and a 3,4-dimethylbenzenesulfonamide group. Sulfonamides are historically significant as antimicrobial agents but have expanded into diverse therapeutic areas, including antiviral and enzyme inhibition applications.

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-14-3-8-19(11-15(14)2)24(21,22)20-12-16-4-6-17(7-5-16)18-9-10-23-13-18/h3-11,13,20H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKMJCJZTRVJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The final step involves the sulfonation of the benzyl group to introduce the sulfonamide functionality. Reaction conditions often include the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and sulfonating agents like chlorosulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Brecanavir (CAS 313682-08-5)

Brecanavir, a discontinued HIV protease inhibitor, shares a sulfonamide core but features a 1,3-benzodioxolylsulfonyl group instead of a dimethylbenzenesulfonamide (Table 1). In contrast, the dimethyl groups in the target compound may reduce metabolic degradation, enhancing pharmacokinetic stability .

Other Sulfonamide Derivatives

Sulfonamides like N-(3,4-difluorophenyl)-3-methylbenzamide (CAS 346720-59-0) highlight the role of halogen substituents. Fluorine atoms increase electronegativity and membrane permeability but may reduce solubility compared to the furan-containing target compound. The absence of a sulfonamide group in these benzamide derivatives further differentiates their mechanisms of action .

Benzamide-Based Analogs

Compounds such as 4-amino-N-(4-fluorophenyl)benzamide (CAS 698988-07-7) and N-(4-aminophenyl)-4-fluorobenzamide (CAS 186544-90-1) demonstrate the pharmacological versatility of benzamides. However, their primary amine or fluorine substituents contrast with the target compound’s sulfonamide and furan moieties, which likely confer distinct target selectivity and binding affinities .

Structural and Functional Analysis

Crystallographic Insights

The structural determination of sulfonamides often relies on tools like SHELX software, which is widely used for small-molecule refinement . The furan ring’s orientation could be validated using structure-validation protocols to ensure geometric accuracy .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight | Key Functional Groups | Potential Applications |

|---|---|---|---|

| N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide | ~355.4 g/mol | Sulfonamide, furan, dimethylbenzene | Enzyme inhibition, antimicrobial |

| Brecanavir | 703.80 g/mol | Benzodioxolylsulfonyl, carbamate | Antiretroviral (HIV) |

| N-(3,4-difluorophenyl)-3-methylbenzamide | 261.3 g/mol | Benzamide, fluorine, methyl | Kinase inhibition, anticancer |

Research Findings and Implications

- The target compound’s dimethylbenzenesulfonamide group offers superior metabolic stability compared to Brecanavir’s benzodioxolylsulfonyl moiety, which is prone to oxidative cleavage .

- Fluorinated benzamides (e.g., CAS 698988-07-7) exhibit higher polarity but lower lipophilicity than the target compound, impacting bioavailability .

Biological Activity

N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition capabilities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide is , with a molecular weight of approximately 303.37 g/mol. The compound features a furan ring, a benzyl group, and a sulfonamide moiety, contributing to its unique reactivity and biological interactions.

The biological activity of N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide primarily involves:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, thereby inhibiting the activity of enzymes critical for microbial growth and metabolism. This mechanism is particularly relevant in the context of antibacterial activity.

- Binding Affinity : The furan ring enhances the binding affinity to specific enzymes or receptors, which may lead to the modulation of various biochemical pathways.

Antibacterial Activity

N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide has shown promise as an antibacterial agent. Studies indicate that compounds with similar structures possess significant antibacterial properties against various strains of bacteria. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis .

Anti-inflammatory Properties

Research has suggested that this compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The presence of the furan ring may contribute to its ability to modulate inflammatory responses at the cellular level.

Enzyme Inhibition

In vitro studies have indicated that N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide could serve as an effective enzyme inhibitor in biochemical assays. Its structural features allow it to interact with various metabolic enzymes, potentially disrupting their function and providing therapeutic benefits in conditions where enzyme overactivity is a concern .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds and their implications for drug development:

- Antiviral Activity : A study on related compounds demonstrated significant antiviral effects against HIV by inhibiting reverse transcriptase. While specific data on N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide is limited, its structural similarity suggests potential activity against viral targets .

- In Vitro Studies : Research evaluating sulfonamides has shown that modifications in the benzene ring can enhance biological activity. For instance, compounds with similar furan-benzene linkages have been tested for cytotoxicity against cancer cell lines .

Comparative Analysis

To better understand the potential of N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide in comparison to other sulfonamides, a table summarizing key findings from various studies is presented below:

Q & A

Q. Key considerations :

- Catalysts : Copper(I) catalysts (e.g., CuI) for cycloaddition reactions involving heterocycles .

- Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Furan-benzyl coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C) | Use degassed solvents to prevent catalyst poisoning |

| Sulfonamide formation | Et₃N, CH₂Cl₂, 0°C → RT | Monitor pH to avoid over-alkylation |

What analytical techniques are most effective for structural validation of this compound?

Basic

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, sulfonamide NH at δ 5.8–6.5 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry; SHELX software (e.g., SHELXL) refines crystal structures using datasets collected at low temperature (100 K) to minimize thermal motion artifacts .

- HPLC-MS : Ensure purity (>95%) and validate molecular weight .

Advanced tip : For ambiguous NOE (Nuclear Overhauser Effect) signals, use 2D-COSY or HSQC to resolve spatial proximity of substituents .

How is this compound applied in medicinal chemistry research?

Q. Basic

- Enzyme inhibition assays : Test against kinases or proteases due to the sulfonamide group’s affinity for active sites .

- Cellular uptake studies : Label with fluorescent tags (e.g., FITC) to track penetration in cancer cell lines .

Q. Advanced :

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups on the benzene ring) with IC₅₀ values .

- In vivo pharmacokinetics : Use radiolabeled (¹⁴C) analogs to study metabolism and excretion .

How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Q. Advanced

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining yields >85% .

Case Study : A 2023 study achieved 92% yield by replacing DMF with ionic liquids (e.g., [BMIM][BF₄]), which stabilize intermediates .

What strategies resolve contradictions between crystallographic and spectroscopic data?

Q. Advanced

- Cross-validation : Compare hydrogen-bonding patterns in XRD with NH stretching frequencies in IR .

- Dynamic NMR : Detect conformational flexibility (e.g., furan ring puckering) that may explain discrepancies .

Example : A 2022 study reconciled conflicting NOE and XRD data by identifying a rare rotameric form stabilized by CH-π interactions .

How can computational methods enhance the study of this compound’s bioactivity?

Q. Advanced

- Molecular docking : Use AutoDock Vina to predict binding modes to COX-2 or EGFR targets; validate with MD simulations (GROMACS) .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks before in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.